![molecular formula C12H14BrN3O B1519684 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol CAS No. 1017782-60-3](/img/structure/B1519684.png)
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Overview
Description
The compound “1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 4-bromobenzyl group and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a bromobenzyl group, and an ethanol group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the 1,2,3-triazole ring, which can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight and could influence its boiling point .Scientific Research Applications
Biological Evaluation
It has been studied for biological evaluations such as MTT assays, which are used to assess cell metabolic activity and are an indicator of cell health, viability, and proliferation .
Asymmetric Syntheses
The compound may be involved in stereoselective asymmetric syntheses of molecules, which is important for creating substances with specific optical activities necessary in fields like pharmaceuticals .
Sonochemical Synthesis
It could be used in sonochemical synthesis methods for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a process that enhances reaction rates and yields through the use of ultrasonic waves .
Enantioresolution
The compound might be used in chromatography methods for enantioresolution to obtain enantiomerically pure or enriched forms of certain molecules, which is significant for producing substances with high optical purity .
Crystal Structure Analysis
It may also be used in the synthesis of compounds whose crystal structures are then determined through techniques like X-ray crystallography, aiding in the understanding of molecular geometry and interactions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
Based on its structural similarity to other compounds, it might be involved in nucleophilic substitution reactions . In such reactions, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, interacts with an electrophile, an atom or molecule that accepts an electron pair .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reactions, which are key in the formation of carbon-carbon bonds . This reaction is crucial in various biochemical pathways, especially in the synthesis of complex organic compounds .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound might play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6,9,17H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSJEOLQXHRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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